molecular formula C11H12FNO B1514302 5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde

5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde

Cat. No.: B1514302
M. Wt: 193.22 g/mol
InChI Key: HJYBRNVRDGZKKH-UHFFFAOYSA-N
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Description

5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde (CAS: 1692606-40-8) is a fluorinated aromatic aldehyde featuring a pyrrolidine substituent at the 3-position and fluorine at the 5-position of the benzene ring. This compound is commercially available for research and pharmaceutical applications, with purities up to 95% . Its structural framework combines the electron-withdrawing nature of fluorine with the basicity and steric bulk of pyrrolidine, making it a versatile intermediate in medicinal chemistry and fine chemical synthesis .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

3-fluoro-5-pyrrolidin-1-ylbenzaldehyde

InChI

InChI=1S/C11H12FNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h5-8H,1-4H2

InChI Key

HJYBRNVRDGZKKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers on the Benzene Ring

Several positional isomers of 5-Fluoro-3-pyrrolidin-1-ylbenzaldehyde exist, differing in fluorine and pyrrolidine substitution patterns (Table 1). These isomers exhibit distinct physicochemical and reactivity profiles:

Table 1: Structural Isomers of Fluoro-Pyrrolidinylbenzaldehydes

Compound ID CAS Number Substituent Positions Purity
JN-1267 (Target) 1692606-40-8 5-Fluoro, 3-pyrrolidinyl 95%
ST-5426 1197193-31-9 4-Fluoro, 3-pyrrolidinyl 95%
ST-8436 867205-19-4 2-Fluoro, 6-pyrrolidinyl 95%
CA-5366 153659-43-9 3-Fluoro, 4-pyrrolidinyl 96%
ST-9987* 1228666-44-1 2-Fluoro, 6-pyrrolidinyl (isonicotinaldehyde) 95%

*ST-9987 features a pyridine ring instead of benzene.

Key Observations :

  • Steric Hindrance : Ortho-substituted derivatives (e.g., ST-8436) may exhibit reduced solubility due to steric clashes between fluorine and pyrrolidine .
  • Synthetic Accessibility : Fluorine's position influences directing effects during synthesis. For example, meta-substituted fluorine (JN-1267) may favor electrophilic substitution at specific positions .

Pyrrole-Based Analogs

Compounds like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2) share functional groups but differ in core structure, replacing benzene with a pyrrole ring .

Key Differences :

  • Aromaticity and Reactivity : Pyrroles are more electron-rich, enhancing susceptibility to electrophilic attacks. In contrast, benzene derivatives like JN-1267 are less reactive but more thermally stable .
  • Biological Activity : Pyrrole derivatives (e.g., TAK-438 intermediates) target proton pumps, while fluorinated benzaldehydes are explored as kinase inhibitors, highlighting scaffold-dependent applications .

Pharmaceutical Relevance

The patent literature describes fluoropyrrolidine-pyrazolopyrimidine hybrids (e.g., TRK inhibitors) that share structural motifs with JN-1266.

Activity Correlation :

  • Substitution Patterns : Fluorine at the 5-position (as in JN-1267) may enhance metabolic stability compared to 2-fluorophenyl derivatives, which are prone to oxidative metabolism .
  • Pyrrolidine Configuration : The stereochemistry of pyrrolidine (R/S) in analogs critically impacts target binding, as seen in TRK inhibitors .

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